Isopropyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the 5-oxo-1,4,5,6,7,8-hexahydroquinoline class, characterized by a fused bicyclic core with a ketone group at position 5 and an ester moiety at position 2. The pyridin-3-yl substituent at position 4 introduces aromaticity and hydrogen-bonding capability, which may influence biological activity and crystallographic packing .
Properties
IUPAC Name |
propan-2-yl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-12(2)26-20(25)17-13(3)23-15-9-21(4,5)10-16(24)19(15)18(17)14-7-6-8-22-11-14/h6-8,11-12,18,23H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQSTFWBDSBMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of hexahydroquinolines. Its unique structure suggests potential biological activities that warrant investigation. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a hexahydroquinoline ring system with a pyridine moiety and an isopropyl carboxylate group. The molecular formula is CHNO, and its IUPAC name reflects its complex structure.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes in biological systems. Studies suggest that it may exhibit calcium channel blocking activity similar to other 1,4-dihydropyridines (DHPs), which are known for their therapeutic effects in cardiovascular disorders .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of derivatives related to this compound. For instance:
- In vitro Studies : MTT assays indicated significant cytotoxic activity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-468. Compounds derived from the hexahydroquinoline scaffold showed promising antiproliferative effects .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| DHP Series | MCF-7 | 10.5 |
| DHP Series | MDA-MB-468 | 9.8 |
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX), thus reducing the production of inflammatory mediators like prostaglandins. This suggests its potential use in treating inflammatory diseases.
Case Studies
- Calcium Channel Blocking Activity : A series of studies focused on the calcium channel blocking activity of hexahydroquinoline derivatives. The introduction of specific substituents at the C-4 position significantly enhanced selectivity towards T-type calcium channels over L-type channels .
- Photostability Assessment : Research involving photodegradation under light exposure revealed that these compounds are sensitive to light but can be stabilized through structural modifications . This characteristic is crucial for their development as pharmaceuticals.
Comparison with Similar Compounds
Variations in Ester Groups
The ester group at position 3 significantly impacts physicochemical properties:
Substituent Effects at Position 4
The 4-position substituent dictates electronic and steric interactions:
Key Findings :
Key Findings :
- Sonochemical methods reduce reaction times significantly compared to traditional solvent-based approaches .
- Ionic liquid-assisted nanocatalysis improves green chemistry metrics but requires optimization for scalability .
Crystallographic and Structural Analysis
The target compound’s structural analogues exhibit diverse packing motifs:
- Ethyl 4-phenyl analogue : Forms hydrogen-bonded chains via N–H···O interactions, stabilizing a triclinic lattice .
- Difluoromethoxy derivatives: Crystallize in monoclinic (C2/c) or orthorhombic (Pbca) systems, influenced by bulky substituents .
- SHELX refinement tools are critical for resolving complex puckering geometries in these bicyclic systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for analogous hexahydroquinoline derivatives, and how can they be adapted for the isopropyl variant?
- Methodological Answer : The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl derivatives involves a Hantzsch-like multicomponent reaction using dimedone, ketones (e.g., acetophenone), aldehydes, and ammonium acetate. Catalysts like L-glutamine in ethanol medium improve yield and regioselectivity . For the isopropyl variant, substitute ethyl acetoacetate with isopropyl acetoacetate and optimize solvent conditions (e.g., ethanol vs. solvent-free) to address steric effects from the bulkier isopropyl group. Monitor reaction progress via TLC and characterize intermediates using -NMR to confirm regiochemistry.
Q. How is the crystal structure of similar hexahydroquinoline derivatives determined, and what structural features are critical for conformational stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K reveals triclinic (P1) symmetry with key torsion angles (e.g., C10–C11–C12–N1 = 5.87°) stabilizing the boat conformation of the hexahydroquinoline ring. Hydrogen bonding (e.g., N1–H1⋯O1) and van der Waals interactions between methyl/pyridinyl groups contribute to lattice stability . For the isopropyl derivative, prioritize resolving potential conformational disorder (observed in ethyl analogs ) using high-resolution SC-XRD and refine data with software like SHELXL.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- -NMR : Identify methyl groups (δ 1.2–1.4 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and the isopropyl splitting pattern (δ 1.2–1.3 ppm, septet).
- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and NH stretches (~3300 cm).
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z for ) and fragmentation patterns for the ester and pyridinyl moieties.
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl group influence reactivity compared to ethyl/methyl analogs?
- Methodological Answer : Perform comparative DFT calculations (e.g., Gaussian 16) to analyze the isopropyl group’s steric hindrance on the ester carbonyl’s electrophilicity. Compare reaction rates in nucleophilic acyl substitution (e.g., hydrolysis) between ethyl and isopropyl derivatives under controlled pH. Use Hammett plots to correlate substituent effects with kinetic data .
Q. What strategies resolve contradictions in reported synthesis yields for hexahydroquinoline derivatives?
- Methodological Answer : Discrepancies in yields (e.g., solvent-free vs. ethanol-mediated synthesis ) may arise from solvent polarity affecting imine formation. Conduct a Design of Experiments (DoE) approach, varying solvent (ethanol, DMF), catalyst (L-glutamine, CoCl), and temperature. Analyze outcomes via ANOVA to identify statistically significant factors. Purity products via recrystallization (ethanol/water) and validate via HPLC .
Q. How can computational modeling predict the compound’s potential biological activity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., calcium channels or bacterial enzymes ). Compare binding affinities of the isopropyl derivative with ethyl/methyl analogs. Validate predictions via in vitro assays (e.g., antimicrobial susceptibility testing or calcium flux assays) .
Q. What role do non-covalent interactions play in the solid-state packing of this compound?
- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify contributions from H-bonding (N–H⋯O), C–H⋯π (pyridinyl-methyl interactions), and van der Waals forces. Compare packing coefficients with ethyl analogs to assess how the isopropyl group alters lattice energy and crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
